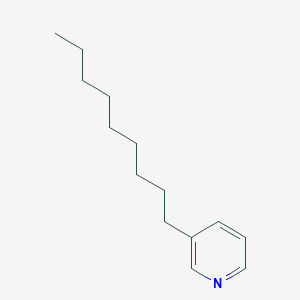

3-Nonylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

108123-63-3 |

|---|---|

Molecular Formula |

C14H23N |

Molecular Weight |

205.34 g/mol |

IUPAC Name |

3-nonylpyridine |

InChI |

InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-10-14-11-9-12-15-13-14/h9,11-13H,2-8,10H2,1H3 |

InChI Key |

ORKUMIPWDRAQES-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CN=CC=C1 |

Canonical SMILES |

CCCCCCCCCC1=CN=CC=C1 |

Synonyms |

3-NonylPyridine |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Approaches to 3 Nonylpyridine

Classical Synthetic Strategies for Long-Chain Alkylpyridines

Classical methods for pyridine (B92270) ring synthesis often involve the construction of the heterocyclic core from acyclic precursors through condensation or cycloaddition reactions. These foundational strategies have been instrumental in accessing a wide array of substituted pyridines.

Condensation Reactions in Pyridine Ring Construction

Condensation reactions are a cornerstone of pyridine synthesis, typically involving the formation of a 1,5-dicarbonyl compound or its equivalent, which then cyclizes with an ammonia (B1221849) source to form the pyridine ring. thieme-connect.de

One of the most prominent examples is the Hantzsch Dihydropyridine (B1217469) Synthesis , which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. thieme-connect.de The resulting dihydropyridine can then be oxidized to the corresponding pyridine. While versatile, this method is primarily used for 1,4-dihydropyridines and is less direct for preparing 1,4-unsubstituted pyridines. thieme-connect.de

The Bohlmann-Rahtz Pyridine Synthesis offers a more direct route to fully aromatized pyridines. organic-chemistry.org This two-step process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.orgjk-sci.com Subsequent thermal or acid-catalyzed cyclodehydration yields a 2,3,6-trisubstituted pyridine. organic-chemistry.orgjk-sci.com To synthesize a 3-nonylpyridine derivative via this route, an enamine would react with an alkynone bearing the nonyl group. The versatility of this method has been improved by one-pot procedures and the use of Lewis acid catalysts like ytterbium(III) triflate or zinc(II) bromide to lower the required reaction temperatures. organic-chemistry.orgjk-sci.comcore.ac.uk

Another classical approach involves the reaction of 1,5-dioxo compounds with hydroxylamine, which cyclize to form pyridines, avoiding a separate oxidation step. Kröhnke-type syntheses provide access to 2,6-diaryl-substituted pyridines through a one-pot reaction involving an aromatic aldehyde, an aromatic ketone, and ammonium (B1175870) acetate. thieme-connect.de

Cycloaddition Approaches (e.g., [4+2], [2+2+2])

Cycloaddition reactions provide an atom-economical pathway to the pyridine nucleus by combining multiple components in a single step.

[4+2] Cycloaddition (Diels-Alder Reaction): The most straightforward Diels-Alder approach to pyridines involves the reaction of a 1-azadiene with an alkyne, followed by oxidation. However, due to the often low reactivity of 1-azadienes, inverse-electron-demand Diels-Alder reactions are more common. In this variant, electron-rich dienophiles react with electron-poor heterocyclic azadienes. Another strategy involves the nickel-catalyzed [4+2] cycloaddition of N-tosyl-3-azetidinone with alkynes. liverpool.ac.uk To address the poor regioselectivity often observed with sterically similar internal alkynes, 1,3-enynes can be used as alkyne surrogates, allowing for complementary access to different regioisomers of substituted pyridines. liverpool.ac.uk

[2+2+2] Cycloaddition: This powerful method involves the transition-metal-catalyzed cyclotrimerization of two alkyne molecules and a nitrile to form a substituted pyridine. researchgate.net Various transition metals, including cobalt and ruthenium, are effective catalysts. researchgate.netresearchgate.net Cobalt-catalyzed reactions, often using cyclopentadienyl-cobalt (CpCo) complexes, are well-established for this transformation. researchgate.net Ruthenium catalysts can mediate the [2+2+2] cycloaddition of diynes with nitriles or the cocyclization of electron-deficient alkynes and nitriles. researchgate.net For the synthesis of this compound, this would entail the reaction of two acetylene (B1199291) molecules with nonanenitrile. The development of chiral catalysts has also enabled the asymmetric synthesis of complex pyridines using this methodology. researchgate.net

Catalytic Synthesis of this compound and Analogues

Modern synthetic chemistry has increasingly turned to transition metal-catalyzed reactions to directly functionalize pre-existing pyridine rings. These methods, particularly those involving C-H activation, offer high selectivity and functional group tolerance, providing efficient routes to compounds like this compound. beilstein-journals.org

Transition Metal-Catalyzed Functionalization

Direct functionalization of pyridine's C-H bonds is challenging due to the ring's electron-deficient nature and the coordinating ability of the nitrogen atom, which can inhibit catalysts. snnu.edu.cnrsc.org However, significant progress has been made using various transition metals.

Palladium catalysis is a powerful tool for C-H functionalization. While ortho-C-H activation (C2 position) is more common, methods for meta-C-H activation (C3 position) have been developed.

In 2011, a palladium-catalyzed meta-selective oxidative alkenylation of pyridines was reported. snnu.edu.cn This reaction allows for the introduction of an alkenyl group at the C3 position. It is proposed that while the pyridine nitrogen's strong coordination to the Pd(II) center can be inhibitory, a small amount of a π-complex intermediate can initiate the catalytic cycle. snnu.edu.cn A subsequent reduction of the introduced double bond would yield the desired alkyl chain. Another approach involves using mono-N-protected amino acids (MPAA) as ligands in a palladium-catalyzed dehydrogenative Heck reaction between pyridines and simple alkenes, leading to C3-alkenylated products. beilstein-journals.org

For comparison, ortho-alkenylation of pyridines is also well-documented. This is often achieved by activating the pyridine ring as a pyridine N-oxide. acs.orgnih.govresearchgate.net The N-oxide directs the palladium catalyst to the ortho (C2) position for C-H activation and subsequent alkenylation. acs.orgnih.govresearchgate.net The N-oxide can be removed in a later step to yield the 2-substituted pyridine.

Table 1: Examples of Palladium-Catalyzed Alkenylation of Pyridines

| Catalyst System | Position | Substrate | Coupling Partner | Product Type | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂ / phenanthroline | C3 | Pyridine | Alkene | 3-Alkenylpyridine | beilstein-journals.orgsnnu.edu.cn |

| Pd(OAc)₂ / MPAA | C3 | Pyridine | Alkene | 3-Alkenylpyridine | beilstein-journals.org |

Rhodium catalysts have also emerged as highly effective for the C-H functionalization of pyridines, offering pathways for both alkylation and arylation. beilstein-journals.org Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, can catalyze the cross-dehydrogenative C3-heteroarylation of pyridines. beilstein-journals.org

For direct alkylation, rhodium(I) complexes have been shown to catalyze the addition of pyridine C-H bonds across alkenes. acs.orgnih.gov This reaction typically requires substitution at the ortho-position of the pyridine to facilitate the C-H activation step, likely proceeding through a Rh-carbene intermediate. acs.orgnih.gov While this method is highly effective for ortho-alkylation, achieving selective C3-alkylation via direct C-H activation remains a significant challenge. However, Rh(III) catalysis has been used for C-H alkylation with acrylates and acrylamides, which could potentially be adapted for long-chain alkyl groups. beilstein-journals.org

A heterobimetallic Rh-Al catalyst has been reported for the selective C2-monoalkylation of pyridines with alkenes. beilstein-journals.org This system provides linear alkylated products from aliphatic alkenes. beilstein-journals.org The mechanism is proposed to involve coordination of the pyridine to the cationic catalyst, with a co-catalyst like B(C₆F₅)₃ promoting the ortho-C-H activation. beilstein-journals.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetylene |

| Ammonium Acetate |

| B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) |

| Nonanenitrile |

| Palladium(II) Acetate (Pd(OAc)₂) |

| [RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer) |

| Ytterbium(III) Trifluoromethanesulfonate |

Cobalt-Mediated Pyridine Synthesis.

Organocatalytic and Metal-Free Approaches

To circumvent the use of potentially toxic or expensive metals, organocatalytic and metal-free strategies have gained prominence. These methods often employ small organic molecules or reagents to catalyze reactions. An innovative metal-free strategy for C3-alkylation involves the use of borane (B79455) catalysts. This approach proceeds through a dearomatization-functionalization sequence. The pyridine is first activated by a borane and reduced to form a more nucleophilic dihydropyridine intermediate. This intermediate can then react with an electrophile, such as a nonyl halide or a related species, at the C3 position. A final oxidation step restores aromaticity, yielding the 3-substituted pyridine. This method is powerful for the late-stage functionalization of complex molecules.

Additionally, amino-organocatalysis has been successfully applied to synthesize 3-pyridylphosphonates from vinylphosphonates and aldehydes, demonstrating the potential of organocatalysis to forge C-C bonds at the C3 position under metal-free conditions.

Nanocatalysis in Pyridine Derivative Synthesis

Nanocatalysis represents a frontier in chemical synthesis, offering catalysts with high surface area, enhanced activity, and often, simple recovery and reuse. The synthesis of pyridine derivatives has significantly benefited from this technology. Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), are frequently used as cores for catalysts because they can be easily separated from the reaction mixture using an external magnet. These magnetic cores can be coated with silica (B1680970) and functionalized with acidic or basic groups to create highly active and recyclable catalysts for multicomponent reactions that yield pyridine derivatives. For example, a thiourea (B124793) dioxide-modified magnetic nanocatalyst has been used for the green synthesis of chromeno[2,3-b]pyridine derivatives. Another system employed Fe₃O₄/ZnO/MWCNTs magnetic nanocomposites for the three-component synthesis of pyridines in an aqueous medium at room temperature. These nanocatalytic multicomponent strategies provide a viable, albeit complex, route to this compound by incorporating a nonyl-containing precursor in the reaction mixture.

| Nanocatalyst Type | Key Features | Application in Pyridine Synthesis |

| Magnetic Nanoparticles (e.g., Fe₃O₄-based) | Easily separable, reusable, high surface area, non-toxic nature. | Catalyzing multicomponent reactions to form polysubstituted pyridines. |

| Copper-decorated N-doped Carbon Nanotubes (Cu/NCNTs) | Recyclable, high activity. | Four-component synthesis of pyridine derivatives. |

| γ-Fe₂O₃@Hydroxyapatite-TUD | Heterogeneous, reusable, green conditions. | Synthesis of fused pyridine systems (chromeno[2,3-b]pyridines). |

Regioselective and Stereoselective Syntheses Pertaining to the 3-Position

Achieving regioselectivity at the C3 position is a central theme in pyridine chemistry. The methods must overcome the intrinsic electronic preference for reactions at the C2 and C4 positions.

Direct C3-Substitution Strategies

Direct C3-substitution involves the functionalization of the C3-H bond without pre-functionalization (e.g., halogenation). This is the most atom-economical approach.

The most prominent examples of direct C3-substitution include:

Iridium-Catalyzed C-H Alkylation : As discussed previously, silyl-iridium complexes can directly and selectively catalyze the addition of the C3-H bond across aldehydes. This allows for the direct installation of a hydroxynonyl group, which could be subsequently deoxygenated to yield this compound.

Borane-Catalyzed Hydroboration/Alkylation : This metal-free method utilizes a temporary dearomatization of the pyridine ring to activate the C3 position. The resulting dihydropyridine intermediate is sufficiently nucleophilic to attack an appropriate nonyl electrophile. Subsequent oxidative rearomatization yields the final this compound product. This strategy has proven effective for the late-stage functionalization of drugs containing a pyridine scaffold.

These advanced strategies stand in contrast to classical approaches, which often require harsh conditions or multi-step sequences starting from less accessible precursors like 3-aminopyridine (B143674) or nicotinic acid. The development of direct C3-substitution methods represents a significant leap forward in the efficient synthesis of 3-alkylpyridines.

Stereocontrol in Dearomatization and Functionalization

The dearomatization of pyridine derivatives represents a powerful strategy for synthesizing saturated and partially saturated nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. Achieving stereocontrol during this process is a significant challenge that has been addressed through various catalytic and stoichiometric methods. The introduction of a substituent at the 3-position, such as a nonyl group, influences the regioselectivity and stereoselectivity of these transformations.

A key strategy for achieving stereocontrol involves the activation of the pyridine ring, typically by forming N-acyl or N-alkylpyridinium salts, which enhances its electrophilicity. The subsequent nucleophilic addition leads to dearomatized dihydropyridine products. The stereochemical outcome of these reactions can be directed by using chiral catalysts, chiral auxiliaries, or pre-formed chiral nucleophiles.

One notable advancement is the use of chiral transition-metal catalysts. For instance, a chiral copper hydride (CuH) complex has been shown to catalyze the C-C bond-forming dearomatization of pyridines at room temperature without requiring prior activation of the heterocycle. This method generates the nucleophile in situ and has been successful in the highly enantioselective 1,4-dearomatization of various pyridine substrates. The resulting enantioenriched dihydropyridines can be further transformed into substituted piperidines or functionalized pyridines in a one-pot operation.

Organocatalysis has also emerged as a potent tool for the enantioselective dearomatization of pyridinium (B92312) salts. Chiral N-heterocyclic carbenes (NHCs) have been employed to catalyze the reaction of N-alkylpyridinium salts with enals, yielding 1,4-dihydropyridines with good enantioselectivity. The steric properties of the substituents on the pyridine ring and the choice of activating group on the nitrogen atom are crucial for achieving high levels of stereocontrol. For example, a bulky group at the 3-position can be essential for high enantiomeric excess (ee) values.

Recent developments have demonstrated that palladium-catalyzed enantioselective C3-allylative dearomatization can produce complex, multifused cyclic compounds with multiple stereogenic centers. This process involves a dearomative [3+2] cycloaddition between quinolinium zwitterions and vinyl cyclopropanes, where the chiral ligand, such as SEGPHOS, is critical for achieving high conversion rates and stereoselectivity.

Table 1: Research Findings on Stereocontrolled Dearomatization of Pyridine Derivatives

| Method | Catalyst/Reagent | Substrate Type | Key Finding | Citation |

|---|---|---|---|---|

| Asymmetric 1,4-Dearomatization | Chiral Copper Hydride (CuH) Complex | Free Pyridines & Pyridazines | Catalyzes C-C bond formation at room temperature without pre-activation, yielding enantioenriched 1,4-dihydropyridines. | |

| Organocatalytic Dearomatization | Chiral N-Heterocyclic Carbene (NHC) | N-Alkylpyridinium Salts | Reacts with enals to produce 1,4-dihydropyridines; bulky C3-substituents improve enantioselectivity. | |

| Asymmetric Alkynyl Addition | L-tert-leucine tert-butyl ester derived chiral ligand | N-Alkylpyridinium Electrophiles | Achieves complete regiochemical and stereochemical control for the synthesis of chiral dihydropyridines. | |

| Palladium-Catalyzed Cycloaddition | Pd(0) / SEGPHOS | Quinolinium Zwitterions & Vinyl Cyclopropanes | Enables enantioselective C3-allylative dearomatization to form complex multifused N-cyclic systems with controlled stereocenters. |

Novel Synthetic Protocols and Reaction Conditions

The synthesis of 3-alkylpyridines like this compound and their derivatives is continually evolving, with a focus on developing more efficient, selective, and sustainable methods. Novel protocols often leverage modern technologies and catalytic systems to overcome the limitations of classical synthetic routes.

Electroreductive Alkylation of Pyridine Derivatives

Electrochemical synthesis is increasingly recognized as a sustainable and powerful tool in organic chemistry, allowing for the replacement of stoichiometric chemical reductants with electrons. Electroreductive alkylation of pyridine derivatives is a novel approach for C-H functionalization that avoids harsh conditions and multi-step procedures often associated with traditional methods.

This strategy typically involves the electrochemical reduction of the pyridine ring, which temporarily dearomatizes it and generates a highly reactive nucleophilic intermediate. This intermediate can then react with an alkylating agent, such as an alkyl bromide, to form a C-alkyl bond. A recent study detailed a streamlined method for the selective C4-alkylation of pyridine derivatives using alkyl bromides under electroreductive conditions. The addition of chlorotrimethylsilane (B32843) was found to be crucial for enhancing both the yield and regioselectivity of the reaction. Mechanistic studies suggest the process involves the formation of a 1,4-difunctionalized dihydropyridine intermediate, which re-aromatizes upon exposure to air to yield the C4-alkylated product.

While much of the recent success has focused on C4-alkylation, the principles of electroreductive activation are broadly applicable. The regioselectivity can be influenced by the substitution pattern of the pyridine, the electrolyte, and the presence of additives. This methodology is scalable and exhibits good functional-group tolerance, making it a versatile tool for creating structurally diverse pyridine derivatives. Furthermore, this approach can be used sequentially; for instance, a C4-alkylated pyridine can undergo a subsequent electroreductive ortho-alkylation, enabling the introduction of different alkyl groups in a controlled manner.

Table 2: Research Findings on Electroreductive Alkylation of Pyridines

| Method | Key Reagents/Conditions | Selectivity | Key Features | Citation |

|---|---|---|---|---|

| Silane-Assisted Electroreduction | Alkyl Bromides, Chlorotrimethylsilane | C4-Alkylation | Scalable, mild conditions, broad substrate scope, and good functional-group tolerance. Allows for sequential alkylation. | |

| Asymmetric Allylic Pyridinylation | PdCl2, Chiral Diphosphine Ligand, Graphite Cathode | C4-Pyridinylation | First method for asymmetric allylic 4-pyridinylation under electrochemical conditions; produces chiral pharmaceutical intermediates with high ee. | |

| C-H Deuteration | D₂O, ⁿBu₄NI, Anhydrous DMF | C4-Deuteration | Metal-, acid-, and base-free process with high regioselectivity and good to excellent deuterium (B1214612) incorporation. | |

| Mediated Electroreductive Cyclisation | Aryl Halides with Propargylic Linkages, Electrochemical Mediator | Forms Furopyridines, Benzofurans | Uses a flow reactor for scalability; mediator promotes single electron reductions and enhances selectivity. |

Solvent-Free and Green Chemistry Considerations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyridine derivatives, this translates to developing protocols that are more atom-economical, energy-efficient, and environmentally benign than traditional methods.

Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis. By eliminating volatile organic solvents, these methods reduce waste, cost, and environmental impact. Microwave-assisted synthesis is a prominent technique in this area, often enabling solvent-free reactions to proceed at much faster rates and with higher yields compared to conventional heating. For example, new 4-(1H-indol-3-yl)-6-arylpyrazolo[3,4-b]pyridines have been prepared in a solvent-free, three-component reaction induced by microwave irradiation.

Another green approach involves the use of safer, alternative solvents like water or supercritical CO₂ when a solvent is necessary. Catalysis is also a cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical than stoichiometric ones. The development of novel catalysts that can operate under mild or solvent-free conditions is an active area of research. A solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed, which utilizes readily available pyridine N-oxides and dialkylcyanamides in an atom-economical process. This reaction demonstrates high regioselectivity, particularly for 3-substituted pyridine N-oxides, providing a clean route to functionalized pyridine derivatives.

These green methodologies offer significant advantages, including simplified workup procedures, reduced waste generation, and improved safety profiles, making them highly desirable for both academic research and industrial-scale production of compounds like this compound.

Table 3: Summary of Green Chemistry Approaches in Pyridine Synthesis

| Approach | Technique/Reagents | Key Advantages | Example Application | Citation |

|---|---|---|---|---|

| Solvent-Free Synthesis | Microwave Irradiation | Shorter reaction times, higher yields, reduced waste, environmental friendliness. | Three-component synthesis of indolylpyrazolo[3,4-b]pyridines. | |

| Atom-Economical Reaction | Pyridine N-oxides, Dialkylcyanamides | Solvent- and halide-free, high atom economy, regioselective C-H functionalization. | Synthesis of pyridine-2-yl substituted ureas. | |

| Multicomponent Reactions (MCRs) | Three or more reactants in a single pot | High efficiency, reduced waste and byproducts, simplified workup. | Synthesis of pyrimidines and related heterocycles. | |

| Green Catalysis | Environmentally benign catalysts | High yield, faster reaction rates, minimal toxicity, recyclability. | General synthesis of N-substituted piperidones. |

Chemical Reactivity and Mechanistic Investigations of 3 Nonylpyridine Scaffolds

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. This electronic characteristic makes the ring more susceptible to nucleophilic attack. The presence of a long-chain alkyl group at the C-3 position, such as in 3-nonylpyridine, introduces a mild electron-donating inductive effect, which can subtly modulate the ring's reactivity.

Electrophilic substitution on the pyridine ring, though generally difficult, preferentially occurs at the C-3 (or β) position. This preference is because the cationic intermediate (sigma complex) formed during attack at C-3 is more stable than those formed from attack at the C-2 or C-4 positions. Attack at the C-2 or C-4 positions would place a positive charge on the highly electronegative nitrogen atom in one of the resonance structures, which is energetically unfavorable. Therefore, reactions like nitration and sulfonation, which require harsh conditions, will yield the 3-substituted product. The nonyl group at the C-3 position further reinforces this preference through its electron-donating nature, which helps to stabilize the transition state leading to C-5 substitution (meta to the nonyl group and beta to the nitrogen).

Conversely, nucleophilic aromatic substitution is favored at the C-2 and C-4 positions, as these positions bear a partial positive charge due to the electron-withdrawing effect of the nitrogen atom. However, for a nucleophile to attack, a good leaving group is typically required. In the case of this compound, direct nucleophilic substitution is unlikely without prior modification of the ring. Strategies to facilitate substitution often involve converting the pyridine into an N-oxide or introducing a leaving group like a halogen.

Recent methodologies, such as those involving Zincke imine intermediates, have provided novel pathways for the C3-selective functionalization of pyridines, including halogenation and amination. These methods proceed through a dearomatization-rearomatization sequence, effectively bypassing the inherent electronic preferences of the pyridine ring for electrophilic attack.

| Reaction Type | Preferred Position(s) of Attack | Governing Factor | Relevance to this compound |

|---|---|---|---|

| Electrophilic Substitution | C-5 (meta to nonyl group) | Stability of the cationic intermediate (sigma complex); avoids placing positive charge on nitrogen. | Direct functionalization (e.g., nitration, sulfonation) occurs at the C-5 position under harsh conditions. |

| Nucleophilic Substitution | C-2, C-4, C-6 | Partial positive charge at these positions due to the electron-withdrawing nitrogen atom. | Requires a leaving group; direct attack on this compound is unfavorable. |

| Radical Substitution | C-2, C-4, C-6 | Favored at positions with lower electron density. | Can be an alternative pathway for functionalization. |

The lone pair of electrons on the nitrogen atom of the pyridine ring is not part of the aromatic π-system and is readily available for reaction with electrophiles, making the nitrogen a nucleophilic and basic center.

N-Alkylation: this compound, like other tertiary amines, reacts readily with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction, known as N-alkylation, introduces a positive charge on the nitrogen atom, which significantly alters the reactivity of the ring, making it more susceptible to nucleophilic attack and reduction.

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine-N-oxide using peracids. The resulting this compound-N-oxide exhibits modified reactivity. The N-oxide group is electron-donating through resonance but electron-withdrawing through induction. This dual nature activates the C-2 and C-4 positions for both electrophilic and nucleophilic substitution. Furthermore, the oxygen atom can be subsequently removed, making N-oxidation a strategic step to achieve substitution patterns not possible with the parent pyridine.

Substitution Preferences at the C-3 Position.

C-H Functionalization Mechanisms of Alkylpyridine Side Chains

Direct functionalization of the C-H bonds on the alkyl side chain of this compound presents a powerful and atom-economical approach to synthesizing more complex derivatives.

The term "picolyl" refers to the methyl group in methylpyridines (picolines), and the principles of its C-H activation can be extended to the methylene (B1212753) group adjacent to the ring in this compound. The C-H bonds at the α-position of the alkyl chain (the benzylic-like position) are more acidic than those further down the chain due to the electron-withdrawing nature of the pyridine ring.

However, C-H activation at the side chain of 3-alkylpyridines is more challenging compared to 2- and 4-alkylpyridines. In 2- and 4-alkylpyridines, deprotonation at the α-position generates a pyridylic anion that is resonance-stabilized by the nitrogen atom. For 3-alkylpyridines, this resonance stabilization is not possible, so deprotonation requires stronger bases and is less favorable.

Despite this, methods for formal picolyl C-H activation have been developed. One strategy involves the in-situ formation of alkylidene dihydropyridine (B1217469) intermediates. For instance, in 4-alkylpyridines, N-acylation or N-sulfonylation activates the picolyl position towards deprotonation by a mild base, forming a neutral alkylidene dihydropyridine. This intermediate can then react with electrophiles. While this is more established for 4-alkylpyridines, similar principles could potentially be adapted for this compound under specific catalytic conditions.

Tandem reactions involving alkylpyridines provide efficient pathways to complex molecular structures. A notable example is the tandem S_N2' substitution followed by an aza-Cope rearrangement. This type of reaction has been demonstrated for the C(sp³)–H allylation of 2-alkylpyridines. The mechanism involves the initial N-alkylation of the pyridine by an allylic electrophile. Subsequent deprotonation of the α-carbon of the alkyl side chain by a base generates an enamine-like intermediate. This intermediate then undergoes a -sigmatropic rearrangement, known as an aza-Cope rearrangement, to form a new C-C bond at the alkyl side chain.

While this reaction is well-documented for 2-alkylpyridines where the picolyl proton is more acidic, its application to this compound is less direct due to the difficulty of deprotonation. However, the fundamental steps of N-alkylation followed by rearrangement are key mechanistic concepts in pyridine chemistry.

| Position of Alkyl Group | Ease of α-Deprotonation | Reason | Example Mechanistic Pathway |

|---|---|---|---|

| C-2 or C-4 | Relatively Easy | Anion is resonance-stabilized by the nitrogen atom. | Formation of alkylidene dihydropyridine intermediates for sulfonylation or allylation. |

| C-3 (e.g., this compound) | Difficult | Anion is not resonance-stabilized by the nitrogen atom. | Requires strong bases or alternative activation strategies. |

Picolyl C-H Activation Processes.

Dearomatization and Rearomatization Pathways

Dearomatization of the pyridine ring is a key strategy for overcoming its inherent reactivity patterns and enabling otherwise difficult transformations. This process temporarily disrupts the aromatic system, leading to highly reactive dihydropyridine intermediates, which can then be functionalized before rearomatization restores the stable aromatic ring.

For this compound, dearomatization typically requires activation of the pyridine ring, often by N-alkylation or N-acylation to form a pyridinium salt. This activation increases the electrophilicity of the ring, making it susceptible to attack by nucleophiles, leading to the formation of 1,2- or 1,4-dihydropyridine (B1200194) intermediates. These dihydropyridines can then undergo various reactions.

For example, a strategy for the 3-selective functionalization of pyridines involves the formation of Zincke imine intermediates. This involves N-activation with a 2,4-dinitrophenyl group, followed by ring-opening with an amine nucleophile to form a dienamine (the Zincke imine). This electron-rich intermediate can then react with an electrophile at the position corresponding to C-3 of the original pyridine. Subsequent ring-closure and elimination rearomatizes the system, yielding a C-3 functionalized pyridine. This dearomatization-rearomatization sequence provides a powerful method for site-selective editing of the pyridine core, including for substrates like this compound.

Formation and Reactivity of Dihydropyridine Intermediates

The formation of dihydropyridine intermediates from this compound scaffolds is a key step in various chemical transformations, often preceding oxidation to the corresponding pyridine derivative. These intermediates are typically generated through processes like the Hantzsch dihydropyridine synthesis or by the reaction of the parent pyridine with specific reagents.

The Hantzsch synthesis, a classical method, involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source. While not directly detailing the use of a nonyl-substituted aldehyde, the mechanism provides a foundational understanding. The reaction likely proceeds through the formation of a Knoevenagel condensation product and an enamine, which then combine to form the dihydropyridine ring. The use of catalysts, such as nano crystalline copper ferrite, has been shown to facilitate this reaction at room temperature.

Alternatively, dihydropyridine intermediates can be formed from the pyridine itself. For instance, borane-catalyzed hydroboration of pyridines generates nucleophilic dihydropyridines. These intermediates can then react with electrophiles. Another approach involves the reaction of 4-alkylpyridines with chloroformate reagents and a mild base to produce alkylidene dihydropyridines. A plausible mechanism for the formation of these intermediates begins with the N-sulfonylation of the pyridine, which activates the picolyl position for deprotonation by a base like triethylamine, leading to the alkylidene dihydropyridine.

The reactivity of these dihydropyridine intermediates is characterized by their susceptibility to oxidation, which leads to the corresponding aromatic pyridine derivative. This oxidation can be achieved using various oxidizing agents. For example, calcium hypochlorite (B82951) in an aqueous medium has been effectively used for the oxidative dehydrogenation of 1,4-dihydropyridines. The reaction is typically fast and occurs at room temperature. Other methods include the use of Pd/C and air in acetic acid, though conditions may need to be adjusted for different substrates to avoid side reactions like dealkylation. In some synthetic strategies, the dihydropyridine intermediate is not isolated but is oxidized in situ to yield the final pyridine product. For example, treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for this purpose.

The reactivity of dihydropyridines is not limited to simple oxidation. They can also participate in other reactions. For example, the reaction of N-alkyl-1,4-dihydropyridines with dimethyldioxirane (B1199080) leads to the formation of dimeric tetrahydropyridines with oxygen atoms at the 2- and 3-positions. These products can serve as precursors to other functionalized tetrahydropyridine (B1245486) structures.

Table 1: Methods for the Formation of Dihydropyridine Intermediates

| Method | Reagents | Intermediate Type | Reference(s) |

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia source | 1,4-Dihydropyridine | |

| Hydroboration | Borane (B79455) catalyst | Nucleophilic Dihydropyridine | |

| Reaction with Chloroformates | Chloroformate, Mild base | Alkylidene Dihydropyridine | |

| N-Sulfonylation and Deprotonation | Sulfonyl chloride, Base (e.g., Et3N) | Alkylidene Dihydropyridine |

Factors Influencing Stability and Oxidation of Dihydropyridines

The stability and rate of oxidation of dihydropyridine intermediates are influenced by several factors, including the nature of the substituents on the dihydropyridine ring and the oxidizing agent used.

The substituents on the dihydropyridine ring play a crucial role in its stability. For instance, alkylidene dihydropyridines (ADHPs) derived from the reaction of 4-alkylpyridines with chloroformate reagents show varying stability depending on the chloroformate used. ADHPs prepared with ethyl, allyl, and trichloroethyl chloroformate decompose at different rates under an oxygen atmosphere, with the order of decomposition being ethyl > allyl > trichloroethyl. In contrast, ADHPs derived from benzyl (B1604629) chloroformate are stable towards oxidation, while those from phenyl chloroformate are prone to hydrolysis. The structure of the pyridine and the chloroformate can be tuned to control the stability and reactivity of the resulting ADHP, as evidenced by NMR chemical shifts and oxidation potentials.

The nature of the substituent at the 4-position of the dihydropyridine ring significantly affects the outcome of oxidation reactions.

Heterocycles with an aryl or heteroaryl group at the 4-position typically undergo dehydrogenation.

Those with a linear alkyl group at the 4-position also tend to undergo dehydrogenation, although dealkylation can occur under certain conditions, such as in vivo metabolism.

When a benzylic or secondary alkyl group is present at the 4-position, dealkylation is often the preferred pathway, except when specific oxidizing agents like sulfur or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone are used.

The choice of oxidizing agent is another critical factor. While compounds like 3,4-dihydropyrimidin-2(1H)-ones are generally more resistant to oxidation than 1,4-dihydropyridines, they can be readily oxidized by agents such as calcium hypochlorite. The oxidation of a series of 4-substituted 2,6-dimethyl-3-(alkoxycarbonyl)-1,4-dihydropyridines to their corresponding pyridine derivatives by human liver microsomal cytochrome P-450 has been studied, indicating that the enzyme P-450 IIIA4 is a major catalyst in the dehydrogenation of many 1,4-dihydropyridine drugs.

Table 2: Influence of 4-Substituent on Dihydropyridine Oxidation Outcome

| 4-Substituent | Predominant Reaction | Exception(s) | Reference(s) |

| Aryl/Heteroaryl | Dehydrogenation | - | |

| Linear Alkyl | Dehydrogenation | Dealkylation in vivo | |

| Benzylic/Secondary Alkyl | Dealkylation | Dehydrogenation with S or DDQ |

Reactivity in Coordination Chemistry and Ligand Exchange

This compound, as a substituted pyridine, is expected to act as a ligand in coordination chemistry, forming complexes with various metal ions. The stability of these complexes is governed by several factors, including the nature of the metal ion and the ligand itself. The charge and size of the central metal ion are significant; generally, for a given ligand, stability increases with increasing charge and decreasing size of the metal ion. The nature of the ligand, including its size, charge, and ability to participate in chelation or resonance, also plays a crucial role in complex stability.

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. These reactions often result in the formation of a more stable complex. The rate and extent of ligand exchange can be influenced by the relative concentrations of the ligands and the inherent stability of the complexes formed. For instance, in the reaction of [Cu(H₂O)₆]²⁺ with ammonia, water ligands are sequentially replaced by ammonia molecules, with each step having its own stability constant.

While specific studies on the coordination chemistry and ligand exchange reactions of this compound are not extensively detailed in the provided search results, general principles of pyridine-metal complexation can be applied. Pyridine and its derivatives are known to coordinate to metal centers. For example, technetium(I) nitrosyl complexes have been shown to react with pyridine, leading to ligand exchange. The stability of silver(I) complexes with various 3- and 4-substituted pyridines has also been investigated, providing insight into how substituents on the pyridine ring can affect complex stability.

The steric and electronic properties of the nonyl group in this compound would influence its coordination behavior. The bulky nonyl group might sterically hinder the approach of the metal ion or other ligands, potentially affecting the coordination number and geometry of the resulting complex. Electronically, the alkyl group is electron-donating, which could increase the basicity of the pyridine nitrogen and enhance its ability to coordinate to a metal center.

Table 3: General Factors Affecting Metal Complex Stability

| Factor | Influence on Stability | Reference(s) |

| Metal Ion | ||

| Charge | Higher charge generally increases stability. | |

| Size | Smaller size generally increases stability. | |

| Crystal Field Stabilization Energy (CFSE) | Higher CFSE leads to greater thermodynamic stability and kinetic inertness. | |

| Ligand | ||

| Size and Charge | Smaller size and higher charge generally lead to more stable bonds. | |

| Chelate Effect | Multidentate ligands form more stable complexes than monodentate ligands. | |

| Steric Effects | Bulky ligands can decrease stability due to steric hindrance. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Nonylpyridine. Through various NMR experiments, it is possible to map the carbon skeleton and assign specific proton and carbon signals to their respective positions in the molecule.

The structural elucidation of 3-alkylpyridines is routinely achieved using ¹H and ¹³C NMR spectroscopy. While the spectra for long-chain alkylpyridines like this compound can present challenges due to signal overlap in the alkyl region, the signals for the pyridine (B92270) ring and the initial methylene (B1212753) groups of the nonyl chain are distinct.

In the ¹H NMR spectrum, the protons on the pyridine ring appear in the characteristic aromatic region. The protons at positions 2 and 6 are typically found furthest downfield, followed by the proton at position 4, and finally the proton at position 5. The methylene group attached directly to the pyridine ring (C-1' of the nonyl chain) exhibits a triplet, and the subsequent methylene groups produce a complex multiplet in the aliphatic region. The terminal methyl group of the nonyl chain appears as a triplet further upfield.

The ¹³C NMR spectrum provides complementary information. The carbons of the pyridine ring resonate in the downfield region, with the quaternary carbon at position 3 being identifiable. The carbons of the nonyl chain appear in the upfield aliphatic region. The structural assignment is confirmed by two-dimensional NMR techniques such as HSQC and HMBC, which correlate proton and carbon signals.

A representative table of expected chemical shifts for this compound is provided below, based on data from similar 3-alkylpyridine structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2 | CH (Ring) | ~8.4-8.5 (br s) | ~147.2 |

| 3 | C (Ring) | - | ~135.9 |

| 4 | CH (Ring) | ~7.5 (d) | ~130.0 |

| 5 | CH (Ring) | ~7.2 (br s) | ~123.5 |

| 6 | CH (Ring) | ~8.4-8.5 (br s) | ~150.0 |

| 1' | CH₂ | ~2.6 (t) | ~36.0 |

| 2'-8' | CH₂ | ~1.2-1.6 (m) | ~22.7-31.9 |

| 9' | CH₃ | ~0.9 (t) | ~14.1 |

Predicted values are based on similar compounds and may vary based on solvent and experimental conditions.

Multinuclear NMR is employed to study the interaction of this compound with other elements, for instance, in the formation of borane (B79455) adducts. When a pyridine derivative acts as a Lewis base, it can form a stable adduct with a Lewis acid like borane (BH₃) or its derivatives. ¹¹B NMR spectroscopy is a powerful technique to confirm the formation and study the nature of the B-N bond in these adducts.

For example, the reaction of a pyridine with borane-THF complex results in the formation of a pyridine-borane adduct, which can be observed by ¹¹B NMR. The spectrum of a pyridine borane complex typically shows a characteristic quartet resulting from the coupling of the ¹¹B nucleus with the three attached protons (¹J(¹¹B-¹H)). Studies on pyridine-triborane (Py·B₃H₇) adducts have shown that the coordination of the B₃H₇ unit can be confirmed by both ¹H and ¹¹B NMR spectroscopy, revealing the formation of stable dearomatized intermediates. The chemical shift in ¹¹B NMR provides direct evidence of the boron's chemical environment. For instance, the adduct Py·BH₂I, formed by activating pyridine borane with iodine, shows a unique ¹¹B NMR signal at approximately -28.5 ppm.

Alkylpyridines can be converted into nucleophilic intermediates known as alkylidene dihydropyridines (ADHPs) through a process involving N-acylation followed by deprotonation. The stability and reactivity of these ADHP intermediates can be effectively studied and correlated using NMR spectroscopy.

The formation of an ADHP from a 4-alkylpyridine using a chloroformate reagent and a mild base can be monitored by ¹H NMR. The stability of the resulting ADHP is influenced by the nature of the chloroformate used. This is reflected in the chemical shifts of the ADHP's protons, particularly the vinylic protons of the dihydropyridine (B1217469) ring and the exocyclic alkylidene group. For instance, ADHPs derived from benzyl (B1604629) chloroformate tend to be more stable towards oxidation compared to those derived from ethyl chloroformate. These stability trends are crucial for understanding and controlling the subsequent reactions of these valuable synthetic intermediates.

Multinuclear NMR (e.g., 11B NMR for Borane Adducts).

Mass Spectrometry for Fragmentation Pattern Analysis of Alkylpyridines

Mass spectrometry is a key analytical technique for confirming the molecular weight and probing the structure of alkylpyridines through analysis of their fragmentation patterns under electron ionization (EI).

For alkylpyridines with an alkyl chain of three or more carbons, a predominant fragmentation pathway is the cleavage of the carbon-carbon bond at the beta (β) position relative to the pyridine ring. This β-cleavage is a highly characteristic fragmentation mode for long-chain alkylpyridines like this compound.

This process involves the cleavage of the C1'-C2' bond of the nonyl chain. This fragmentation is favored because it leads to the formation of a stable resonance-stabilized pyridylmethyl cation (or a rearranged azatropylium ion) and a neutral octyl radical. The resulting fragment ion is often the base peak or one of the most abundant ions in the mass spectrum, providing strong evidence for the presence of an alkyl substituent on the pyridine ring.

Table 2: Major Fragmentation Pathways for this compound in EI-MS

| Process | Neutral Loss | m/z of Fragment | Description |

|---|---|---|---|

| Molecular Ion | - | 205 | [C₁₄H₂₃N]⁺• |

| β-Cleavage | C₈H₁₇• (Octyl radical) | 92 | Formation of a stable pyridylmethyl-type cation. |

High-Resolution Mass Spectrometry, typically coupled with a soft ionization technique like Electrospray Ionization (HRMS-ESI), is essential for the unambiguous determination of the elemental composition of this compound and its derivatives. Unlike low-resolution MS, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the calculation of a unique molecular formula.

HRMS-ESI is particularly valuable in the study of natural and synthetic 3-alkylpyridine alkaloids. It allows for the confident identification of the molecular ion, such as the [M+H]⁺ ion in positive ion mode, and distinguishes it from other ions with the same nominal mass but different elemental formulas. For example, the positive HR-ESI-MS of a 3-alkylpyridine would show a protonated molecular ion, and its measured mass would be used to confirm the molecular formula C₁₄H₂₄N for the [M+H]⁺ ion of this compound. This technique is also used to analyze complex mixtures and to study non-covalent interactions, such as the complexation of alkylpyridines with other molecules.

Beta C-C Bond Cleavage Phenomena.

Vibrational Spectroscopy (IR, FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups and characterizing the bonding framework of this compound. The infrared spectrum reveals absorption bands corresponding to the specific vibrational modes of the pyridine ring and the nonyl alkyl chain.

The C-H stretching vibrations of the nonyl group's sp³ hybridized carbons are expected in the 2800-3000 cm⁻¹ region. Specifically, alkane C-H stretches typically appear around 2900 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are anticipated in the 3000-3100 cm⁻¹ range.

The pyridine ring itself has a set of characteristic ring stretching vibrations (C=C and C=N stretching), which are typically observed in the 1400-1650 cm⁻¹ region. For substituted pyridines, these bands provide a fingerprint for the substitution pattern. Studies on 3-alkylpyridines have shown characteristic absorption maxima that depend on the position of the alkyl groups. For instance, research on 2,3- and 2,5-disubstituted pyridine derivatives has demonstrated that infrared spectroscopy can be used to differentiate between isomers. General studies on alkylpyridines indicate characteristic absorption bands in the 11 to 15-micron (approximately 909-667 cm⁻¹) and 7 to 9-micron (approximately 1428-1111 cm⁻¹) regions.

Bending vibrations, such as C-H bends of the alkyl chain and out-of-plane bending of the aromatic ring, occur at lower frequencies (typically below 1500 cm⁻¹) and further contribute to the unique spectral signature of the molecule.

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Pyridine Ring (Aromatic) | Medium to Weak |

| 2960-2850 | C-H Stretch | Nonyl Chain (Aliphatic) | Strong |

| 1650-1550 | C=C and C=N Stretch | Pyridine Ring | Medium to Strong |

| 1470-1430 | C-H Bend | CH₂ (Alkyl) | Medium |

| 900-670 | C-H Out-of-Plane Bend | Pyridine Ring | Strong |

Electronic Spectroscopy (UV-Visible, Photoluminescence)

Electronic spectroscopy provides information about the electronic transitions within the this compound molecule. UV-Visible absorption spectroscopy is used to identify the wavelengths of light absorbed by the molecule, which correspond to the promotion of electrons from lower to higher energy molecular orbitals.

The absorption spectrum of pyridine and its derivatives is typically dominated by π → π* and n → π* transitions within the aromatic ring. These transitions usually occur in the ultraviolet region, between 200 and 400 nm. For pyridine itself, absorption maxima are observed around 250-262 nm. The presence of the alkyl substituent on the pyridine ring can cause a shift in the absorption maximum (λmax). The ultraviolet absorption maxima of various alkylpyridines have been shown to correlate with the positions of the alkyl groups.

Photoluminescence spectroscopy investigates the light emitted by a molecule after it has absorbed photons. While many simple pyridine derivatives are not strongly luminescent in solution, their coordination to metal centers can induce or enhance emission. For example, copper(I) iodide complexes with various alkylpyridine ligands, including 3-methylpyridine (B133936), have been shown to exhibit strong photoluminescence, with emission colors ranging from blue to yellow and red depending on the specific structure of the complex. This suggests that this compound could be used as a ligand to create photoluminescent materials.

Table 2: Expected Electronic Spectroscopy Data for this compound

| Technique | Parameter | Expected Range | Transition Type |

|---|---|---|---|

| UV-Visible Absorption | λmax | 250 - 280 nm | π → π* and n → π* |

| Photoluminescence | Emission | Not typically observed in the neat compound; may become emissive upon coordination to metal ions. | Ligand-to-Metal or Metal-to-Ligand Charge Transfer (in complexes) |

X-ray Diffraction for Solid-State Structural Determination

For this compound, obtaining a single crystal suitable for X-ray analysis is the first critical step. If successful, the analysis would reveal the exact geometry of the pyridine ring and the conformation of the flexible nonyl chain in the solid state. The crystal structure would also elucidate intermolecular interactions, such as π-stacking between pyridine rings or van der Waals interactions between the alkyl chains, which govern the crystal packing.

Table 3: Potential X-ray Diffraction Data to be Determined for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise intramolecular distances and angles. |

| Torsion Angles | Conformation of the nonyl chain and its orientation relative to the pyridine ring. |

| Intermolecular Interactions | Details of packing forces, such as π-π stacking or van der Waals contacts. |

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to study the redox properties of this compound. CV involves scanning the potential of an electrode and measuring the resulting current to map out the oxidation and reduction processes of a molecule.

The pyridine moiety can be electrochemically reduced, and the presence of the electron-donating nonyl group is expected to influence the reduction potential. Studies on related alkylated pyridinium (B92312) ionic liquids have shown electrochemical windows ranging from 3.0 to 5.4 V, indicating a region of electrochemical stability. The electrochemical behavior can be significantly affected by the substituents on the pyridine ring. For instance, trifluoroacetylpyridinium salts with electron-withdrawing substituents were found to form a film on the electrode surface upon reduction, a behavior not observed for those with electron-donating groups.

A cyclic voltammogram of this compound would provide key information, including the potentials at which it is oxidized and reduced. The reversibility of these redox processes can also be assessed by comparing the forward and reverse scans. This data is crucial for applications where electron transfer is important, such as in the development of catalysts, sensors, or electronic materials.

Table 4: Key Parameters from Electrochemical Characterization of this compound

| Parameter | Symbol | Information Obtained |

|---|---|---|

| Anodic Peak Potential | Epa | Potential at which oxidation occurs. |

| Cathodic Peak Potential | Epc | Potential at which reduction occurs. |

| Formal Redox Potential | E0' | Thermodynamic potential of the redox couple. |

| Peak Current Ratio | ipa/ipc | Indicates the stability of the species generated after electron transfer. |

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods are used to determine the ground-state electron density of a system, from which various properties can be derived. For 3-Nonylpyridine, DFT calculations would be instrumental in understanding its fundamental electronic characteristics and reactivity patterns.

A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would yield precise information on bond lengths, bond angles, and dihedral angles between the pyridine (B92270) ring and the nonyl chain.

Following geometry optimization, frequency calculations are typically performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's vibrational spectra (e.g., IR and Raman). The calculated vibrational frequencies can be compared with experimental spectroscopic data for validation of the computational model.

Table 1: Illustrative Data from Geometry Optimization of this compound

| Parameter | Description | Expected Outcome |

| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-N, C-H). | Provides the equilibrium bond distances in the molecule. |

| Bond Angles | Angles formed by three connected atoms (e.g., C-C-C, C-N-C). | Defines the geometry around each atom. |

| Dihedral Angles | Torsional angles describing the rotation around a bond. | Determines the conformation of the nonyl chain relative to the pyridine ring. |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer processes. The HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would also be associated with the π-system of the ring.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | Correlates with chemical stability and reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors are used to denote regions of varying potential: typically, red indicates electron-rich, negative potential areas (prone to electrophilic attack), while blue signifies electron-poor, positive potential areas (prone to nucleophilic attack).

For this compound, an MEP map would clearly illustrate the electronegative character of the nitrogen atom in the pyridine ring, highlighting it as a primary site for protonation and hydrogen bonding. The nonyl chain, being a largely nonpolar alkyl group, would exhibit a neutral potential.

Computational methods can be employed to predict various thermochemical properties of molecules, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp). High-level quantum chemical procedures, often in combination with empirical corrections or group additivity methods, can provide accurate estimations of these values. Predicting the heat of formation for this compound would be valuable for assessing its thermodynamic stability and for use in chemical engineering calculations.

Table 3: Examples of Predictable Thermochemical Properties for this compound

| Property | Description | Importance |

| Heat of Formation (ΔHf°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. | A key measure of the molecule's thermodynamic stability. |

| Standard Entropy (S°) | A measure of the molecular disorder or randomness. | Important for calculating Gibbs free energy of reactions. |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the substance by a certain amount. | Essential for thermodynamic calculations and process design. |

Molecular Electrostatic Potential (MEP) Mapping.

Mechanistic Insights from Quantum Chemical Simulations

Beyond static molecular properties, quantum chemical simulations are invaluable for exploring reaction mechanisms. These studies can map out the energetic pathways of chemical transformations, providing a deeper understanding of how reactions occur at a molecular level.

The concept of the Potential Energy Surface (PES) is fundamental to understanding reaction dynamics. A PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometric parameters. By mapping the PES for a reaction involving this compound, one could identify the reactants, products, intermediates, and, most importantly, the transition states.

Transition State Theory (TST) utilizes the information from the PES to calculate reaction rates. The transition state is the saddle point on the PES that connects reactants and products, and its energy determines the activation energy of the reaction. For a hypothetical reaction, such as the N-alkylation of this compound, quantum chemical simulations could locate the transition state structure and calculate the activation barrier, providing crucial insights into the reaction kinetics.

Kinetic Isotope Effect (KIE) Calculations

The Kinetic Isotope Effect (KIE) is a critical tool in mechanistic chemistry, quantifying the change in reaction rate upon isotopic substitution. It is frequently calculated to elucidate reaction mechanisms, particularly to determine if a specific bond is broken or formed in the rate-determining step. The effect originates from the mass difference between isotopes, which alters the zero-point vibrational energies (ZPE) of bonds; heavier isotopes have lower vibrational frequencies and thus a lower ZPE.

In reactions involving this compound, KIE calculations would be particularly relevant for studying the functionalization of the nonyl chain's C-H bonds. For instance, in a potassium amide-catalyzed benzylic C-H bond addition of alkylpyridines to styrenes, KIE experiments were crucial in probing the mechanism, revealing that a deprotonation equilibrium was likely responsible for the observed selectivity.

The KIE is typically calculated as the ratio of the rate constants (k) for the light (e.g., hydrogen, H) and heavy (e.g., deuterium (B1214612), D) isotopes. This ratio can be derived from the free energy barriers (ΔG‡) of the respective reactions, as shown in the equation below.

kH / kD = e−(ΔGH‡ − ΔGD‡)/RT

Computational methods, such as Density Functional Theory (DFT), are used to model the reactants and transition states to calculate these energy barriers. For example, in a model H-atom abstraction reaction, the calculated activation barriers can yield a KIE value that can be compared with experimental results to validate a proposed mechanism.

Table 1: Example KIE Calculation Data for a Model H-atom Abstraction Reaction This table illustrates the principles of KIE calculation using data from a representative reaction, which can be conceptually applied to C-H activation on the nonyl group of this compound.

| Parameter | H-Abstraction | D-Abstraction |

| Transition State Imaginary Frequency (cm⁻¹) | -1312.67 | -978.70 |

| Calculated Activation Barrier (ΔG‡) (kJ·mol⁻¹) | 47.63 | 53.51 |

| Calculated kH/kD Ratio | \multicolumn{2}{ | c |

| Experimental kH/kD Ratio | \multicolumn{2}{ | c |

Source: Adapted from ORCA 6.0 Tutorials.

The close agreement between the calculated and experimental values in this model demonstrates the predictive power of these computational methods.

Molecular Dynamics (MD) Simulations for Interfacial Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is invaluable for understanding the dynamic behavior of substances like this compound, especially at interfaces and in complex environments.

The behavior of alkylpyridines at oil/water interfaces is crucial in various applications, from crude oil recovery to emulsion stabilization. researchgate.net MD simulations provide molecular-level insights into the distribution, orientation, and structure of these molecules at such interfaces. researchgate.net

Studies on short-chain alkylpyridines, such as 4-ethylpyridine (B106801), in an octane/water system reveal key behavioral patterns that can be extrapolated to this compound. researchgate.net In these simulations, the unsubstituted pyridine molecule tends to dissolve in the water phase, avoiding the interface. researchgate.net However, the addition of an alkyl group, even a short ethyl chain, causes the molecule to become surface-active, preferentially occupying the oil/water interface. researchgate.net

The simulations show that the pyridine ring orients itself to lie parallel to the interfacial plane. For 4-ethylpyridine, the nitrogen atom is preferentially oriented toward the water phase, maximizing favorable interactions. researchgate.net It is expected that the much longer and more hydrophobic nonyl chain of this compound would dramatically enhance this surface activity, causing the molecule to act as a potent surfactant, with the pyridine head group anchored in the aqueous side of the interface and the nonyl tail extending deep into the oil phase. The intrinsic structure of the water-oil interface is shown to be a rigid molecular structure at ambient temperatures, spanning little more than the diameter of a single water molecule. aps.org

Table 2: Summary of MD Simulation Findings for Pyridine Derivatives at an Octane/Water Interface

| Compound | Primary Location | Orientation of Pyridine Ring at Interface | Nitrogen Atom Orientation |

| Pyridine | Water phase | N/A (avoids interface) | N/A |

| 4-Ethylpyridine | Interface | Parallel to interfacial plane | Preferentially toward water |

| This compound (extrapolated) | Strongly at interface | Parallel to interfacial plane | Preferentially toward water |

Source: Based on findings from Ghatee et al. researchgate.net

MD simulations are also employed to study the intermolecular interactions of alkylpyridines with other species, including the formation of coordination complexes. Pyridine and its derivatives are well-known ligands that coordinate to metal ions. researchgate.net The nature of the alkyl substituent can influence the properties and stability of these complexes.

In the context of dye-sensitized solar cells (DSSCs), pyridine derivatives are often used as additives in the electrolyte. rsc.org For example, ab-initio MD simulations investigating a ruthenium-based dye (N719) adsorbed on a TiO₂ surface in the presence of a cobalt complex revealed the formation of an ion pair between the negatively charged dye and the positively charged cobalt complex. mdpi.com However, a similar dye (Z907), which features bulky nonyl chains on its bipyridine ligands, was found to effectively prevent the formation of this ion pair. mdpi.com This suggests the nonyl groups provide a steric shield, a role that the nonyl chain in this compound could similarly play in modulating intermolecular complex formation.

Computational studies on copper-based redox mediators have also shown that pyridine additives like 2-methylpyridine (B31789) and 3-methylpyridine (B133936) can coordinate with the copper complex, altering its electrochemical properties and affecting device performance. rsc.org

Oil/Water Interface Studies of Alkylpyridines.

Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry and materials science that links the chemical structure of a molecule to its biological activity or physical properties. illinoisstate.eduoncodesign-services.com Molecular modeling techniques are central to modern SAR studies, providing a rational basis for designing and optimizing molecules. oncodesign-services.comresearchgate.net

For alkylpyridines, SAR studies aim to understand how variations in the alkyl chain and substitution pattern on the pyridine ring affect a specific activity, such as antimicrobial potency. illinoisstate.edunih.gov Computational approaches used in these studies include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target receptor, estimating its binding affinity. For example, docking studies on novel cyanopyridone derivatives showed a strong correlation between high binding scores with the GABA receptor and observed anticonvulsant activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical and machine learning methods to build mathematical relationships between chemical structures (represented by molecular descriptors) and their activities. oncodesign-services.commdpi.com These models can then predict the activity of new, untested compounds. uky.edu

In the case of this compound, SAR modeling would focus on descriptors related to the nonyl group, such as its length, volume, hydrophobicity (logP), and flexibility, to correlate these features with its observed activity. SAR studies on 3-alkylpyridine alkaloids have shown that antimicrobial potency often increases with the length of the alkyl chain, a trend that computational models can help to quantify and explain. nih.gov

Table 3: Illustrative SAR Data for Antimicrobial Pyridine Analogs This table conceptualizes how SAR data for a series of analogs, including a nonyl-substituted variant, might be presented.

| Compound | Alkyl Chain | Calculated Binding Energy (kcal/mol) | Experimental MIC (µg/mL) |

| Analog 1 | -CH₃ | -5.2 | 64 |

| Analog 2 | -C₄H₉ | -6.8 | 32 |

| Analog 3 | -C₉H₁₉ (Nonyl) | -8.5 | 16 |

| Analog 4 | -C₁₂H₂₅ | -9.1 | 8 |

This is a hypothetical table based on general trends observed in SAR studies. illinoisstate.edunih.gov

Theoretical Design and Evaluation of Functionalized Pyridines

Beyond analyzing existing compounds, computational chemistry is a powerful engine for the de novo design and evaluation of novel functionalized pyridines. mdpi.comscilit.com By leveraging theoretical calculations, researchers can screen vast virtual libraries of molecules and prioritize the most promising candidates for synthesis, saving significant time and resources. auctoresonline.org

Density Functional Theory (DFT) is a cornerstone of this approach. It is used to calculate fundamental electronic properties that govern a molecule's behavior, including:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic properties. bohrium.comscirp.org The HOMO-LUMO gap is an indicator of molecular stability and is often correlated with biological activity.

Redox Potentials: For applications in electrochemistry, such as redox-flow batteries or photoredox catalysis, DFT can accurately predict the redox potentials of designed molecules. mdpi.comscilit.com

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is key for understanding intermolecular interactions. bohrium.com

One study focused on designing new redox-active pyridine derivatives for energy storage applications. mdpi.comscilit.com Through DFT calculations, researchers screened 22 derivatives to evaluate their electrochemical behavior, successfully identifying candidates capable of performing a desired one-electron transfer process within the pH window of water. scilit.com This same design-evaluate-synthesize workflow could be applied to this compound, functionalizing either the pyridine ring or the nonyl chain to create new molecules with tailored properties for specific applications.

Table 4: Calculated Properties for Theoretically Designed Pyridine Derivatives

| Derivative | Substituent(s) | Calculated Redox Potential (V) | Calculated HOMO (eV) | Calculated LUMO (eV) |

| Pyridine | None | -1.10 | -6.92 | -0.35 |

| Derivative A | Electron-donating group | -1.25 | -6.50 | -0.20 |

| Derivative B | Electron-withdrawing group | -0.95 | -7.20 | -0.80 |

| Derivative C | Both types of groups | -1.05 | -7.15 | -0.75 |

This table illustrates the type of data generated in theoretical design studies, based on principles described in the literature. mdpi.comscilit.combohrium.com

Biological Activity Mechanisms and Structure Activity Relationship Sar Studies

Investigation of Receptor Binding and Activation Mechanisms

GPR84 Agonism by Nonylpyridine Derivatives: Mechanistic Aspects

Recent studies have identified 6-nonylpyridine-2,4-diol as a highly potent agonist for the G protein-coupled receptor 84 (GPR84), with an EC50 of 0.189 nM. nih.govacs.orgnih.govacs.orgresearchgate.net GPR84 is primarily expressed in immune cells and is activated by medium-chain fatty acids, playing a significant role in inflammation and immunity. acs.orgnih.govacs.orgguidetomalariapharmacology.org The activation of GPR84 is coupled to Gαi/o proteins, leading to a decrease in intracellular cAMP levels. nih.gov The agonistic activity of nonylpyridine derivatives, such as 6-nonylpyridine-2,4-diol, has been confirmed in various assays, including cAMP accumulation and calcium mobilization assays in cells expressing GPR84. nih.gov

While endogenous ligands like medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14 activate GPR84, synthetic agonists like 6-nonylpyridine-2,4-diol exhibit significantly higher potency. nih.govguidetomalariapharmacology.org For instance, 6-nonylpyridine-2,4-diol is approximately 3400-fold more potent than the reported agonist 6-n-octylaminouracil (6-OAU). acs.org Some non-lipid-like agonists, such as 3,3′-diindolylmethane (DIM), are thought to act via an allosteric mechanism, suggesting multiple binding sites on the receptor. acs.orgsci-hub.se This is supported by findings that the potency of DIM is unaffected by mutations that abolish the function of MCFAs. sci-hub.se The development of potent agonists like 6-nonylpyridine-2,4-diol provides valuable tools for further elucidating the physiological functions of GPR84. acs.orgnih.govacs.org

Ligand-Target Interactions at a Molecular Level

Cryo-electron microscopy (cryo-EM) structures of the human GPR84-Gαi complex have provided significant insights into ligand binding. nih.govresearchgate.netpdbj.org The structure reveals a distinct binding pocket for agonists like 6-nonylpyridine-2,4-diol (also referred to as LY237). nih.govresearchgate.netpdbj.org The binding pocket is amphiphilic, with a unique hydrophobic patch that accommodates the nonyl tail of the ligand, acting as a "blocking wall" to select for agonists with an appropriate chain length. nih.govresearchgate.netresearchgate.net

The polar head of 6-nonylpyridine-2,4-diol engages in hydrophilic interactions within the binding pocket. nih.gov A key interaction involves the positively charged side chain of Arginine 172 (R172) and the downward movement of the extracellular loop 2 (ECL2). nih.govresearchgate.net ECL2 not only directly contributes to ligand binding but also appears to control ligand entry from the extracellular space. nih.govresearchgate.net Mutagenesis studies have confirmed the importance of specific residues for ligand-mediated activation of GPR84. nih.gov Understanding these molecular interactions is crucial for the rational design of novel and more selective GPR84 modulators. reactionbiology.com

Enzyme Inhibition and Modulatory Activities

Inhibition of Specific Enzymes (e.g., VEGFR-2, Cholesterol Acyltransferase, FMS Kinase)

While the primary focus of research on 3-nonylpyridine has been its activity at GPR84, related pyridine (B92270) derivatives have been investigated as inhibitors of various enzymes.

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, and its inhibition is a major strategy in cancer therapy. rsc.orgwikipedia.org Numerous pyridine-containing compounds have been designed and synthesized as VEGFR-2 inhibitors. nih.govgoogle.com For example, certain novel pyridine derivatives have demonstrated potent inhibition of VEGFR-2 with IC50 values in the low nanomolar range, comparable to the established inhibitor sorafenib. nih.gov These inhibitors typically bind to the ATP-binding site of the kinase domain. wikipedia.org

Cholesterol Acyltransferase: Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is an enzyme involved in cholesterol esterification and is a target for managing hyperlipidemia. nih.govnih.gov Inhibition of ACAT has been shown to improve lipid profiles in animal models. nih.gov While specific data on this compound is limited, the broader class of lipid-modifying agents includes compounds with structures that could conceptually be related.